Flg22 is classified as a PAMP, which are molecular signatures recognized by the plant immune system. It is specifically derived from the conserved region of flagellin, a structural protein that forms the filament of bacterial flagella. The recognition of flg22 by plant receptors initiates signaling pathways that lead to various defensive responses, including the production of reactive oxygen species and the activation of defense-related genes.
The synthesis of flg22 can be achieved through solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into peptides. The process typically involves:
This method provides a reliable means to produce flg22 for experimental use in studying plant immunity.
Flg22 has a specific molecular structure characterized by its linear sequence of amino acids. The sequence can be represented as follows:
The structure consists of several key features:
The molecular weight of flg22 is approximately 2,500 Da, and it exhibits specific binding characteristics with plant receptors.
Flg22 engages in several key chemical reactions upon interaction with plant receptors:
These reactions are essential for understanding how plants perceive and respond to bacterial threats.
The mechanism of action for flg22 involves several steps:
Data shows that mutations in components of this pathway can significantly alter plant responses to flg22, highlighting its critical role in immunity.
Flg22 exhibits several notable physical and chemical properties:
Analyses have shown that modifications to its structure can impact its binding affinity and biological activity.
Flg22 has numerous applications in scientific research:
By understanding flg22's role in plant immunity, researchers can develop more effective strategies for crop protection against bacterial pathogens.
The activation of PTI by Flagellin 22(TFA) involves a sophisticated sequence of molecular events beginning with epitope liberation from intact flagellin proteins. Research has identified two Arabidopsis subtilases (SBT5.2 and SBT1.7) that specifically cleave the C-terminus of the flg22 domain within bacterial flagellin. These apoplastic proteases generate the immunogenic peptide through precise proteolytic processing, as demonstrated by fluorescence-quenching assays using synthetic substrates mimicking the cleavage site (Nma-flg[47–56]-Dnp) [3]. Mutant plants lacking both enzymes exhibit delayed reactive oxygen species (ROS) production and impaired defense gene expression when challenged with full-length flagellin, confirming their biological significance in PTI initiation [3].
Following liberation, Flagellin 22(TFA) binds directly to the extracellular leucine-rich repeat (LRR) domain of FLS2, inducing conformational changes that facilitate complex formation with the co-receptor BAK1 (BRI1-Associated Kinase 1). This receptor assembly initiates intracellular signaling through reciprocal transphosphorylation events. Key outcomes include:
The evolutionary arms race between plants and bacteria is reflected in flg22 sequence variations. Commensal and pathogenic bacteria exhibit epitope polymorphisms that enable immune evasion, while maintaining flagellar function. For instance, certain Pseudomonas variants possess flg22 sequences that act as FLS2 antagonists, suppressing immune activation [2]. This functional diversity illustrates the selective pressure exerted by plant immune systems on bacterial flagellin evolution.
Table 1: Functional Diversity of Flagellin Epitopes in Plant-Bacteria Interactions
Bacterial Origin | flg22 Sequence Variation | Plant Recognition | Immune Consequence |
---|---|---|---|
Pseudomonas syringae (Typical) | QRLSTGSRINSAKDDAAGLQIA | Strong agonist | ROS burst, MAPK activation |
Commensal variants | Evasive sequences (e.g., R→L substitution) | Weak/antagonistic | PTI suppression |
Xanthomonas axonopodis | QRLSTGSRINSAKDDAAGLQIA | Strong agonist | HR in tobacco |
Rhizobium spp. | Divergent C-terminus | Non-recognition | No immune activation |
The genetic tractability of Arabidopsis thaliana combined with FLS2 conservation has established Flagellin 22(TFA) as a cornerstone elicitor for dissecting PTI signaling networks. Site-directed mutagenesis studies have identified Ser-938 within the FLS2 kinase domain as a critical phosphorylation site governing signal transduction. Transgenic plants expressing the phospho-null mutant FLS2(S938A) display abolished immune responses to Flagellin 22(TFA), including impaired BIK1 phosphorylation and ROS production. Conversely, the phosphomimetic mutant FLS2(S938D/E) fully restores defense activation, confirming that phosphorylation at Ser-938 is indispensable for downstream signaling [4].
Flagellin 22(TFA) induces multilayered transcriptional reprogramming characterized by:
This temporal regulation enables coordinated defense deployment, with FRK1 serving as a key biomarker for FLS2 activation in chemical screens [1]. The reverse chemical genetics approach using Flagellin 22(TFA) as a control has identified synthetic agonists (Maya1, Maya2) that weakly activate FLS2 through atypical binding modes, revealing unexpected receptor plasticity [1].
Research has further uncovered temporal regulation of Flagellin 22(TFA) responses mediated by the circadian clock and ethylene signaling. Experiments in tomato demonstrate that flg22-induced ROS and defense gene expression exhibit daytime-dependent enhancement, with peak responsiveness during the light period. This rhythmicity is abolished in the ethylene-insensitive Never ripe (Nr) mutant, indicating ethylene dependency for optimal PTI activation [7]. Such findings highlight how environmental cues integrate with MAMP perception to orchestrate defense.
Table 2: Molecular Tools for Probing FLS2 Signaling Using Flagellin 22(TFA)
Research Approach | Key Findings | Experimental System |
---|---|---|
Kinase site mutagenesis | Ser-938 phosphorylation essential for BIK1 activation and ROS burst | Arabidopsis transgenic lines (FLS2S938A/D) [4] |
Chemical screens | Identification of Maya1/Maya2 as biased FLS2 agonists | Leaf triage with FRK1::LUC reporter [1] |
Proteomic analysis | FLS2-BAK1 complex formation; BIK1 dissociation | Co-IP/MS after flg22 treatment [4] |
Circadian studies | Daytime-dependent ROS bursts requiring ethylene | Tomato wild-type vs. Nr mutant [7] |
Apoplastic protease ID | SBT5.2/SBT1.7 necessary for C-terminal cleavage of flg22 | In-gel proteolytic assays [3] |
The co-evolutionary dynamics between flagellin epitopes and plant immune receptors represent a compelling model for host-microbe adaptation. The FLS2 receptor has undergone diversifying selection in the LRR domain across plant lineages, leading to species-specific recognition of particular flg22 variants. For example, while Arabidopsis FLS2 recognizes the canonical flg22 epitope, tomato possesses additional receptors (FLS3) that detect distinct flagellin domains (flgII-28) [7]. This receptor expansion enhances immune surveillance against polymorphic flagellins.
Analysis of plant-associated microbiota reveals enrichment for evasive flg22 variants that avoid immune detection. Under physiological stress conditions that repress plant immunity, however, communities shift toward immunogenic flagellin types, suggesting a trade-off between motility and immune evasion [2] [5]. This ecological flexibility demonstrates how bacteria dynamically adapt their MAMP profiles to navigate plant defenses.
The evolutionary conservation of flagellin sensing extends beyond flowering plants. Studies in basal plant lineages like liverworts reveal functional PTI responses to Flagellin 22(TFA), suggesting an ancient origin for this recognition mechanism during early plant terrestrialization [10]. The structural mimicry observed in pathogen effectors further underscores the centrality of flagellin signaling in plant-pathogen conflicts. For instance, the Xanthomonas axonopodis flagellin docks onto tobacco FLS2 through molecular interactions nearly identical to those observed in Arabidopsis, indicating convergent recognition mechanisms despite 150 million years of divergence [8]. These findings collectively establish Flagellin 22(TFA) as both a product and driver of co-evolutionary processes shaping plant-microbe interactions.
Table 3: Evolutionary Adaptations in Flagellin-FLS2 Systems
Evolutionary Aspect | Plant Adaptation | Bacterial Counter-Adaptation |
---|---|---|
Receptor specificity | FLS2 diversification (e.g., tomato FLS3) | Polymorphic flg22 epitopes |
Recognition efficiency | Co-receptor recruitment (BAK1/SERKs) | Glycosylation masking epitopes |
Immune evasion | SBT5.2/SBT1.7 proteases liberating flg22 | Effector-mediated protease inhibition |
Ecological adaptation | Circadian gating of responses | Nighttime invasion exploiting dark repression |
Phylogenetic conservation | Functional FLS2 orthologs in bryophytes | Commensal variants with immune-suppressive epitopes |
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